molecular formula C24H34N2O4 B5035658 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate

1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate

Cat. No. B5035658
M. Wt: 414.5 g/mol
InChI Key: LHWTWCRPKXBDCW-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate, also known as AKB-48, is a synthetic compound that belongs to the piperazine family. It was first synthesized in 2012 and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In pharmacology, it has been used as a tool compound to study the function of various neurotransmitter receptors, including serotonin receptors. In neuroscience, it has been studied for its effects on neuronal activity and synaptic plasticity.

Mechanism of Action

The exact mechanism of action of 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a key role in regulating mood, cognition, and perception. 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, as well as dopamine D2 receptors.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. In animal studies, it has been shown to have effects on locomotor activity, anxiety-like behavior, and pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate in lab experiments is its high potency and selectivity for serotonin receptors, which allows for precise modulation of receptor activity. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate. One area of interest is the development of more potent and selective compounds based on the 1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate scaffold. Another area of interest is the investigation of its potential therapeutic applications in various diseases, including neurological and psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neuronal function and behavior.

Synthesis Methods

1-(2-adamantyl)-4-(2-methylbenzyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylpiperazine with adamantyl bromide in the presence of a strong base, followed by the reaction of the resulting intermediate with oxalic acid. The final product is obtained as a white crystalline powder with a molecular weight of 427.5 g/mol.

properties

IUPAC Name

1-(2-adamantyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2.C2H2O4/c1-16-4-2-3-5-19(16)15-23-6-8-24(9-7-23)22-20-11-17-10-18(13-20)14-21(22)12-17;3-1(4)2(5)6/h2-5,17-18,20-22H,6-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWTWCRPKXBDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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